N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound characterized by its unique structure and potential applications in various fields, including medicinal chemistry. The compound features a pyrazole ring linked to a benzothiazole moiety, which is known for its biological activity. The International Union of Pure and Applied Chemistry name for this compound reflects its complex structure, indicating the presence of multiple functional groups.
This compound can be classified as a heterocyclic organic compound, specifically belonging to the class of pyrazoles and benzothiazoles. It is synthesized through multi-step organic reactions, often involving condensation and substitution reactions. The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves several key steps:
These steps can yield the desired compound in moderate to high yields depending on the reaction conditions employed .
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions:
These reactions illustrate the compound's versatility in synthetic organic chemistry .
The mechanism of action for N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves interactions with specific molecular targets:
These mechanisms highlight its potential therapeutic applications .
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 316.38 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications .
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific applications:
Benzothiazole-pyrazole hybrids represent a strategically designed class of heterocyclic compounds that merge the pharmacophoric features of two biologically privileged scaffolds. The benzothiazole moiety provides a rigid, electron-rich aromatic system capable of diverse non-covalent interactions with biological targets, including π-π stacking, hydrogen bonding, and hydrophobic effects [7] [10]. Pyrazole, a 5-membered diazole ring, contributes sp²-hybridized nitrogen atoms that enhance solubility and serve as hydrogen bond acceptors/donors, while its methyl substituent at the N1 position (as seen in N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide) sterically modulates binding orientation [3] [5]. The carboxamide linker (-CONH-) bridging these rings is pivotal for conformational flexibility and forming critical hydrogen bonds with target proteins [6] .
The 6-ethoxy substituent on the benzothiazole ring is a key electronic modulator. Ethoxy's electron-donating properties increase electron density at the C2 position, enhancing π-stacking interactions with hydrophobic enzyme pockets. This modification also improves cell membrane permeability by optimizing lipophilicity profiles [4] [8]. X-ray crystallographic analyses of analogous compounds confirm near-orthogonal orientation between the benzothiazole and pyrazole planes, a conformation that maximizes target engagement by presenting pharmacophores to complementary binding regions .
Table 1: Critical Structural Features and Their Functional Roles in Benzothiazole-Pyrazole Hybrids
Structural Element | Role in Bioactivity | Example in Hybrid Compound |
---|---|---|
Benzothiazole ring | DNA intercalation; enzyme active-site binding | 6-Ethoxybenzo[d]thiazol-2-yl scaffold |
N1-methyl pyrazole | Solubility enhancement; hydrogen-bond acceptor | 1-Methyl-1H-pyrazole-5-carboxamide unit |
Carboxamide linker (-CONH-) | Conformational flexibility; hydrogen bonding with Ser/Thr residues | Bridge between benzothiazole and pyrazole rings |
6-Ethoxy substitution | Electronic modulation; lipophilicity optimization | Ethoxy group at benzothiazole C6 position |
This hybrid architecture demonstrates remarkable target versatility. Molecular docking studies reveal that the benzothiazole nucleus occupies deep hydrophobic clefts in VEGFR-2 kinase, while the pyrazole-carboxamide moiety forms hydrogen bonds with catalytic lysine residues (e.g., Lys868 in VEGFR-2) [3]. In antimicrobial targets like MurB enzyme, the ethoxybenzothiazole component stacks with Phe residues, and the carboxamide linker hydrogen-bonds to the ribose phosphate backbone of NADP⁺ [10].
This specific hybrid serves as a versatile lead compound in oncology and infectious disease research. In cancer therapeutics, it inhibits VEGFR-2 kinase at sub-micromolar concentrations (IC₅₀ = 0.097 μM), significantly suppressing angiogenesis in transgenic zebrafish models [3]. The compound induces mitochondrial-mediated apoptosis in pancreatic cancer cells (SW1990 and AsPCl lines) through Bcl-2 family protein modulation, with docking scores of -8.65 kcal/mol against Bcl-xL [7] . Its efficacy extends to breast (MCF-7) and colon (HCT-116) carcinoma cells, where it achieves IC₅₀ values of 1.2–3.8 μM by arresting the G1/S cell cycle transition and elevating caspase-3/7 activity by ≥4-fold [6].
In antimicrobial applications, the compound disrupts bacterial cell wall synthesis via MurB inhibition (UDP-N-acetyl enolpyruvyl glucosamine reductase) and DNA replication through gyrase B binding. It exhibits MIC values of 0.09–0.18 mg/mL against Pseudomonas aeruginosa and Escherichia coli, comparable to ampicillin [10]. Molecular dynamics simulations confirm stable binding with E. coli MurB (ΔG = -10.74 kcal/mol), where the ethoxybenzothiazole inserts into the hydrophobic active site, and the pyrazole carboxamide forms hydrogen bonds with Ser228 and Arg326 [10].
Table 2: Key Biological Activities of the Compound and Analogues
Biological Target | Activity Profile | Structural Determinants |
---|---|---|
VEGFR-2 kinase | IC₅₀ = 0.097 μM; antiangiogenic in zebrafish models | Ethoxy group for hydrophobic pocket insertion |
Bcl-2 family proteins | Docking score: -8.65 kcal/mol; induces mitochondrial apoptosis | Carboxamide H-bonding with Asp/Glu residues |
MurB enzyme (E. coli) | MIC = 0.09–0.18 mg/mL; ΔG = -10.74 kcal/mol | Pyrazole nitrogen coordination with NADP⁺ ribose |
DNA gyrase B | Competitive inhibition with IC₅₀ = 9.5 nM | Benzothiazole ring intercalation |
Synthetic accessibility enhances its drug discovery utility. The compound is typically prepared via a three-step sequence: (1) condensation of 2-hydrazinyl-6-ethoxybenzothiazole with ethyl acetoacetate to form the pyrazole core; (2) N-methylation using iodomethane/K₂CO₃; and (3) carboxamide coupling via EDCI/HOBt-mediated reaction with carboxylic acid derivatives [5] [6]. Structure-activity relationship (SAR) studies indicate that replacing the 6-ethoxy group with methoxy reduces VEGFR-2 affinity by 7-fold, while substituting the N1-methyl with ethyl diminishes cellular uptake by altering log P values [3] [8].
The compound's patent landscape underscores its therapeutic potential. Patent WO2009039553A1 claims benzothiazole-pyrazoles as Bcl-2 inhibitors for leukemia treatment, while US9216968B2 covers heterocyclic derivatives for neurodegenerative disorders [4] . Ongoing research explores its repositioning as an anti-inflammatory agent, where it suppresses NF-κB activation and COX-2 expression by >60% at 10 mg/kg in murine models [6].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: